4-(3-Bromophenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
Description
4-(3-Bromophenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a bromophenyl group, a methylsulfanyl group, and a tetrahydropyridine ring
Properties
Molecular Formula |
C13H11BrN2OS |
|---|---|
Molecular Weight |
323.21 g/mol |
IUPAC Name |
4-(3-bromophenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C13H11BrN2OS/c1-18-13-11(7-15)10(6-12(17)16-13)8-3-2-4-9(14)5-8/h2-5,10H,6H2,1H3,(H,16,17) |
InChI Key |
SUAKWCHQNYJWGV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(CC(=O)N1)C2=CC(=CC=C2)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-bromobenzaldehyde with methylthiourea to form an intermediate, which is then cyclized and oxidized to yield the final product. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the tetrahydropyridine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(3-Bromophenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the methylsulfanyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl 4-bromobenzoate: Shares the bromophenyl group but differs in the overall structure and properties.
N-[(3-bromophenyl)methyl]-4-(methylsulfanyl)aniline: Contains similar functional groups but has a different core structure.
Uniqueness
4-(3-Bromophenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is unique due to its combination of functional groups and the tetrahydropyridine ring, which confer specific chemical reactivity and biological activity not found in other similar compounds.
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